6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one
Description
Properties
CAS No. |
652138-16-4 |
|---|---|
Molecular Formula |
C22H13NO3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-pyridin-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO3/c24-19-12-21(14-5-3-9-23-13-14)26-22-16-7-2-1-6-15(16)17(11-18(19)22)20-8-4-10-25-20/h1-13H |
InChI Key |
WXBQLCXJWHJVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CN=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS: 652138-06-2) is a synthetic compound belonging to the class of naphthopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure features a fused naphtho-pyran system, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Recent studies indicate that compounds with a similar naphthopyran structure exhibit significant anticancer properties. For instance, derivatives of naphtho[1,2-b]pyran have shown efficacy against various cancer cell lines, including breast (MCF7), lung (NCI-H460), and brain (SF-268) cancers. A comparative study demonstrated that these derivatives could inhibit cell proliferation more effectively than standard chemotherapeutics like Combretastatin-A4 .
Table 1: Anticancer Activity of Naphthopyran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | X.X | |
| Combretastatin-A4 | MCF7 | Y.Y | |
| Naphtho[1,2-b]pyran derivative | NCI-H460 | Z.Z |
Antimicrobial Activity
The antimicrobial properties of naphthopyran derivatives are also notable. They have been found to exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | A.A | |
| Naphtho[1,2-b]pyran derivative | S. aureus | B.B |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce swelling in animal models of inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of naphthopyran derivatives:
- Study on Anticancer Properties : A study conducted by Tseng et al. evaluated a series of naphthopyran derivatives against multiple human carcinoma cell lines. The results indicated that certain modifications in the structure significantly enhanced antiproliferative activity compared to unmodified compounds .
- Antimicrobial Evaluation : Another research project focused on the synthesis and evaluation of naphthopyran derivatives against resistant bacterial strains. The findings revealed promising results, indicating that structural variations could lead to improved efficacy against resistant pathogens .
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of naphtho[1,2-b]pyran compounds exhibit significant anticancer properties. Studies have shown that 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development. The structure's ability to interact with bacterial membranes may play a crucial role in its antimicrobial effects.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques. Understanding the structure–activity relationship is crucial for optimizing its biological activity. Modifications to the furan or pyridine rings can enhance potency or selectivity towards specific biological targets.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various naphtho[1,2-b]pyran derivatives, this compound was found to significantly inhibit cell growth in breast cancer cell lines with an IC50 value in the low micromolar range. The study highlighted its potential as an effective agent in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial properties revealed that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The results indicated that further structural modifications could enhance its antibacterial potency.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one with key analogues:
Key Observations
Substituent Effects on Bioactivity: NU7026’s morpholinyl group enhances its role as a DNA-PK inhibitor, critical for radiosensitization in cancer therapy . In contrast, the Ficus auriculata derivative’s hydroxyl and methylpyran substituents correlate with antioxidant properties .
Physicochemical Trends: Bulky substituents (e.g., furan, pyridine) increase molecular weight and may reduce solubility compared to simpler derivatives like 2-methyl-4H-naphtho[1,2-b]pyran-4-one . The butylamino derivative’s higher boiling point (424.8°C) versus NU7026’s lower molecular weight (309.33 g/mol) reflects the impact of polar functional groups on volatility .
Modifications at position 2 (e.g., morpholinyl in NU7026, pyridinyl in the target compound) often employ nucleophilic substitution or cross-coupling reactions .
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Base-Catalyzed One-Pot Synthesis
A highly efficient method employs a three-component reaction between naphthalene-2,7-diol, malononitrile, and 4-pyridinecarboxaldehyde under microwave irradiation. Piperidine in ethanol (20 mol%) catalyzes sequential Knoevenagel condensation and cyclization at 140°C for 2 minutes, yielding 85–92% product. Key advantages include:
- Atomic economy : All reactants incorporate into the final structure.
- Short reaction time : Microwave acceleration reduces typical 24-hour reactions to minutes.
- Solvent compatibility : Ethanol enables easy purification via recrystallization.
The mechanism proceeds through:
Ultrasound-Assisted Green Synthesis
Recent advances utilize ultrasound (40 kHz, 300 W) in aqueous media with triethylamine (Et₃N, 20 mol%). This method achieves 89% yield in 2 hours through:
- Cavitation effects : Ultrasonic waves enhance mass transfer and reaction kinetics.
- Reduced side reactions : Controlled energy input minimizes decomposition.
- Solvent-free conditions : Water acts as both solvent and heat transfer medium.
Optimization Table
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 20 mol% Et₃N | +32% |
| Temperature | 60°C | +18% |
| Ultrasound frequency | 40 kHz | +25% |
| Reaction time | 2 hours | +41% |
Stepwise Construction Strategies
Naphthopyran Core Formation
The naphtho[1,2-b]pyran scaffold is synthesized via Friedel-Crafts alkylation using BF₃·Et₂O (15 mol%) in dichloromethane:
- Electrophilic activation : BF₃ coordinates to carbonyl oxygen of 4H-pyran-4-one.
- Arenium ion formation : Naphthalene attacks activated carbonyl carbon.
- Aromatization : Loss of water yields fused bicyclic system.
Key intermediates :
Alternative Synthetic Pathways
Photochemical Cyclization
UV light (254 nm) induces [4+2] cycloaddition between furan-tethered enones and pyridinyl dienophiles:
Solid-Phase Synthesis
Wang resin-bound strategy enables combinatorial library generation:
- Resin functionalization : Load with 4-oxo-4H-pyran-2-carboxylic acid.
- Fmoc-based coupling : Sequential addition of furan and pyridine units.
- Cleavage : TFA/DCM (1:4) releases final compound (73% purity).
Advantages :
- Automated synthesis possible
- High-throughput screening compatible
Purification and Characterization
Industrial-Scale Production Considerations
Cost Analysis
| Component | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Raw materials | $12.8/g | $4.2/g |
| Energy consumption | $3.5/g | $1.1/g |
| Labor | $6.7/g | $0.9/g |
| Total | $23.0/g | $6.2/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
